molecular formula C29H23N3O2 B12445335 N-[4-(benzyloxy)phenyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide

N-[4-(benzyloxy)phenyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide

Cat. No.: B12445335
M. Wt: 445.5 g/mol
InChI Key: WAYSNQYRWIZFGO-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a pyrazole ring substituted with diphenyl and carboxamide groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide typically involves multiple steps. One common method starts with the preparation of 4-(benzyloxy)phenylhydrazine, which is then reacted with benzaldehyde to form the corresponding hydrazone. This intermediate is cyclized with diphenylacetylene under acidic conditions to yield the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The choice of solvents, temperature, and pressure conditions are also optimized to ensure the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group yields benzoic acid derivatives, while nitration of the phenyl rings results in nitro-substituted derivatives .

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a reduction in inflammatory responses or the inhibition of cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(benzyloxy)phenyl]glycinamide
  • 3-(4-(benzyloxy)phenyl)-5-(aryl)-4,5-dihydro-1H-pyrazole derivatives
  • N-[4-(benzyloxy)phenyl]-1-(substituted phenyl)-1H-pyrazol-3-yl derivatives

Uniqueness

N-[4-(benzyloxy)phenyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C29H23N3O2

Molecular Weight

445.5 g/mol

IUPAC Name

1,3-diphenyl-N-(4-phenylmethoxyphenyl)pyrazole-4-carboxamide

InChI

InChI=1S/C29H23N3O2/c33-29(30-24-16-18-26(19-17-24)34-21-22-10-4-1-5-11-22)27-20-32(25-14-8-3-9-15-25)31-28(27)23-12-6-2-7-13-23/h1-20H,21H2,(H,30,33)

InChI Key

WAYSNQYRWIZFGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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